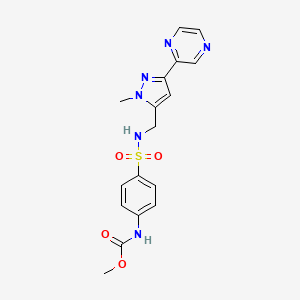

![molecular formula C22H25N3O8S B2487433 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 868982-55-2](/img/structure/B2487433.png)

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

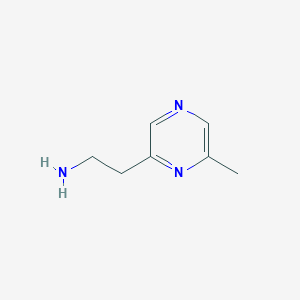

This compound belongs to a class of chemicals that are synthesized through sophisticated organic synthesis techniques. The structure suggests the presence of dihydrobenzo[d][1,4]dioxin, oxazolidin, and oxalamide functional groups, indicating its potential for specific chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related complex molecules often involves the formation of oxazolidin and oxalamide rings through cyclization reactions. For example, the synthesis of oxazolidines and thiazolidines from α-amino acid esters through interactions with aromatic aldehydes and subsequent dehydrogenation to form oxazoles and thiazoles highlights the complexity and versatility of such synthetic routes (Badr et al., 1981).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods and crystallography to elucidate the arrangement of atoms within the molecule. For molecules containing complex functional groups, X-ray crystallography provides detailed insights into their 3D conformation, as seen in the study of Schiff base ligands showing tautomerism (Yıldız et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such a molecule can be anticipated to involve interactions at the oxazolidin and oxalamide sites. Reactions such as N-amination of oxazolidinones highlight the reactive nature of these groups, allowing for further functionalization of the core molecule (Shen & Friestad, 2002).

Scientific Research Applications

Enzyme Inhibition Studies

This compound has been explored for its potential as an enzyme inhibitor. For instance, research has shown that disubstituted 1,2,3-triazoles, sharing structural similarity with this compound, demonstrated potent inhibitory effects against caspase-3, an enzyme involved in apoptosis, with competitive inhibition mechanism observed (Yang Jiang & Trond Vidar Hansen, 2011). Similarly, compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group have been synthesized and tested for their inhibitory activity against α-glucosidase and acetylcholinesterase, which are significant in the context of diabetes and Alzheimer's disease treatment, respectively (M. Abbasi et al., 2019).

Antimicrobial Activity

Another research area involves evaluating the antimicrobial properties of related compounds. Studies have indicated that N-substituted sulfonamides bearing a benzodioxane moiety, similar to the compound , exhibit potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (M. Abbasi et al., 2016). This suggests a potential application in the development of new antibacterial agents.

properties

IUPAC Name |

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O8S/c1-30-17-5-3-2-4-15(17)13-23-21(26)22(27)24-14-20-25(8-9-33-20)34(28,29)16-6-7-18-19(12-16)32-11-10-31-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQJUFKNDMMZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)